N,3-Dimethyl-5-nitropyridin-2-amine
Description
Properties
CAS No. |
106690-39-5 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N,3-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)4-9-7(5)8-2/h3-4H,1-2H3,(H,8,9) |
InChI Key |
VSLMMKOUOXWGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Diethyl-5-nitropyridin-2-amine
Molecular Formula : C₉H₁₃N₃O₂; Molecular Weight : 195.22 g/mol .
- Synthesis : Prepared via nucleophilic substitution of 2-chloro-5-nitropyridine with diethylamine, yielding 61% after chromatography .
- Crystal Structure: Monoclinic (P2₁/c) with two crystallographically independent molecules in the asymmetric unit. Weak C–H···O interactions form zigzag chains, differing from benzene analogs like N,N-diethyl-p-nitroaniline .
- Key Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=14.67, b=10.69, c=12.42 |
| β Angle | 96.82° |
| R Factor | 0.040 |
Comparison : The diethyl derivative exhibits lower solubility in polar solvents compared to the dimethyl analog due to increased hydrophobic character. Its crystal packing is more complex, involving intermolecular hydrogen bonds absent in N,3-dimethyl derivatives .
5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine
Molecular Formula : C₂₁H₁₄ClN₃O₂; Molecular Weight : 375.81 g/mol .
- Synthesis : Cascade reaction of 1,1-diarylpropargyl alcohols with nitriles, yielding red/brown powders.
- Bioactivity : Exhibits moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via the Ellman method .
Comparison : The bulky aryl substituents reduce solubility in aqueous media but enhance π-π stacking interactions, which are absent in N,3-dimethyl-5-nitropyridin-2-amine. Bioactivity data suggest that electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition compared to alkyl-substituted analogs .
2-Methyl-5-nitropyridin-3-amine (CAS 1681-37-4)
Molecular Formula : C₆H₇N₃O₂; Molecular Weight : 153.14 g/mol .
- Structural Features : The nitro and amine groups are meta to each other, unlike the para arrangement in this compound.
Comparison : The altered substituent positions result in distinct electronic properties. The meta-nitro group reduces resonance stabilization, leading to lower thermal stability compared to para-substituted derivatives .
Physicochemical and Functional Differences
Solubility and Melting Points
| Compound | Solubility (Polar Solvents) | Melting Point (°C) |
|---|---|---|
| This compound | Moderate (DMF, DMSO) | Not Reported |
| N,N-Diethyl-5-nitropyridin-2-amine | Low | 167–169 |
| 5-(4-Chlorophenyl) derivative | Very Low | 198–200 |
Insights : Alkyl chain length and aryl substituents inversely correlate with solubility. The dimethyl derivative’s balance of hydrophobicity and polarity makes it preferable for solution-phase reactions .
Spectroscopic Properties
- This compound : ¹H NMR (DMSO-d₆) shows peaks at δ 2.45 (s, 3H, N–CH₃), 2.70 (s, 3H, C3–CH₃), and 8.20–8.80 (m, aromatic H) .
- N,N-Diethyl analog : Additional triplet (δ 1.20, CH₂CH₃) and quartet (δ 3.40, N–CH₂) signals .
Key Difference : Ethyl groups introduce splitting patterns absent in the dimethyl compound, aiding structural elucidation.
Preparation Methods
Mechanism and Key Steps
-
Electrophilic Aromatic Substitution (EAS): Nitration typically occurs at the meta position relative to electron-withdrawing groups (EWGs) or para to electron-donating groups (EDGs).
-
Controlled Conditions: Nitration of pyridines often requires mixed acid systems (e.g., HNO₃/H₂SO₄) to generate nitronium ions (NO₂⁺).
Example: Synthesis of 3-Nitropyridine Derivatives
While direct methods for 5-nitro derivatives are limited, analogous routes for 3-nitro compounds provide insights:
-
Reagents: Concentrated HNO₃ and H₂SO₄.
-
Conditions: 0–5°C to prevent over-nitration.
For 5-nitro derivatives, the presence of a dimethylamino group at position 2 (a strong EDG) directs nitration to the para position (position 5). However, such reactions are less documented.
C–N Bond Formation from Chloropyridines
A widely used method involves nucleophilic aromatic substitution (NAS) of chloropyridines with amines.
General Procedure
Example: Synthesis of N,N-Dimethyl-3-nitropyridin-2-amine
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1. Amination | 2-Fluoro-3-nitropyridine + DMA, K₂CO₃, DMF, 100°C, 16 h | 90% |
Note: For 5-nitro derivatives, the chloropyridine precursor would need a nitro group at position 5.
One-Pot Multi-Step Synthesis
This approach minimizes purification steps and enhances efficiency.
Microwave-Assisted Synthesis
Modern methods leverage microwave irradiation for faster reactions and higher yields.
Example: Aminopyridine Synthesis
| Substrate | Amine Source | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | DMF | Microwave, 120–160°C, 10–30 min | 80% |
Application to 5-Nitro Derivatives:
-
Use 5-chloro-N,N-dimethylpyridin-2-amine as the substrate.
-
React with DMA under microwave conditions to achieve C–N bond formation.
Reductive Amination and Functional Group Interconversion
This method involves converting nitro groups to amines and re-introducing nitro groups.
Procedure
-
Nitro to Amine: Catalytic hydrogenation (H₂/Pd-C) of N,N-dimethyl-5-nitropyridin-2-amine to form the amine intermediate.
-
Re-Nitration: Reintroduce nitro groups using HNO₃/H₂SO₄.
Limitations:
Industrial-Scale Production
Large-scale synthesis requires optimized conditions and cost-effective reagents.
Key Considerations
-
Catalysts: Avoid transition metals to reduce costs.
-
Solvents: Use high-boiling solvents (e.g., DMF, THF) for reflux reactions.
-
Purification: Column chromatography or recrystallization for high purity.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nitration | Direct introduction of nitro group | Positional selectivity challenges | 35–90% |
| C–N Bond Formation | Scalable, no transition metals | Requires halogenated precursors | 60–90% |
| Microwave-Assisted | Short reaction times | Limited substrate compatibility | 70–90% |
| One-Pot Synthesis | Reduced purification steps | Complex reaction control | 50–80% |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N,3-Dimethyl-5-nitropyridin-2-amine, and how can reaction yields be optimized?
- The synthesis typically involves multi-step nucleophilic substitutions and nitration reactions. Key intermediates like 3-methylpyridin-2-amine are functionalized using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization includes solvent selection (e.g., DMF for polar intermediates), stoichiometric control of methylating agents (e.g., MeI), and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methyl and nitro groups). Aromatic protons in pyridine rings appear deshielded (δ 8.0–9.0 ppm) .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles. Software like SHELXL refines structures, with R-factors <5% indicating high accuracy .
Q. How can researchers confirm the purity of this compound?
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) quantifies purity. Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 195.22 for [M⁺]) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structural refinement?
- Disordered Structures: Use PART commands in SHELXL to model split positions, applying restraints on bond distances and angles.
- Twinning: Apply TWIN/BASF commands for detwinning. High-resolution data (≤1.0 Å) improves refinement, while low-quality data may require alternative software (e.g., OLEX2) .
Q. What experimental strategies mitigate competing pathways (e.g., elimination vs. substitution) during synthesis?
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor SN2 substitution by stabilizing transition states.
- Temperature Control: Lower temperatures (e.g., –20°C) suppress elimination. Kinetic monitoring via TLC or in-situ IR identifies intermediates .
Q. How do computational methods (DFT, MD) complement experimental data in predicting reactivity?
- Density Functional Theory (DFT): Calculates electron density maps to predict nitro-group reactivity (e.g., electrophilic substitution sites).
- Molecular Dynamics (MD): Simulates solvent interactions to optimize reaction conditions. Validate computational predictions with experimental Hammett substituent constants .
Methodological Notes
- Contradiction Analysis: Conflicting NMR/X-ray data may arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility.
- High-Throughput Screening: Automated crystallography pipelines (e.g., autoPROC) enable rapid structure determination for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
